Cyclosporin A is a cyclic undecapeptide with strong immunosuppressive potency . It’s a neutral, hydrophobic, cyclic non-polar oligopeptide composed of 11 amino acid residues . It was first marketed in the mid-1980s and has been widely used in transplantation to improve the survival rates of patients and grafts after solid-organ transplantation .
Cyclosporin A is isolated from the fungus Tolypocladium inflatum Gams . It is also produced synthetically from N-methyl-C-9-amino acid with subsequent additions of appropriate peptides, followed by cyclization . A novel total synthesis of Cyclosporin A has been demonstrated using microwave-mediated carboxylic acid isonitrile couplings, thioacid isonitrile couplings at ambient temperature, and isonitrile-mediated couplings of carboxylic acids and thioacids with amines to form challenging amide bonds .
The X-ray crystallographic structure of Cyclosporin A is known . Its conformational behavior was investigated through multicanonical molecular dynamics simulations that could sample the cis and trans isomers of N-methylated amino acids . The experimentally determined structures of Cyclosporin A were found to be only a part of the conformational space .
Cyclosporin A exhibits chameleonic behaviors, i.e., “closed,” “open,” “very open” conformations, etc., depending on the environment (solvent polarity, presence of metal ions or micelles, and complex formation with proteins) .
Cyclosporin A appears as white prismatic crystals from acetone . It’s insoluble in water and n-hexane but very soluble in all other organic solvents . It’s stable in solution at temperatures below 30°C but sensitive to light, cold, and oxidization .
Cyclosporin A Sulfate is a derivative of Cyclosporin A, a cyclic peptide known for its potent immunosuppressive properties. It is primarily utilized in transplant medicine to prevent organ rejection and in the treatment of autoimmune diseases. The compound is produced through fermentation processes involving specific fungi, particularly Tolypocladium inflatum and Fusarium roseum, which are capable of synthesizing this complex molecule under optimized conditions.
Cyclosporin A is classified as a cyclic undecapeptide, consisting of 11 amino acids. It is derived from the fungus Tolypocladium inflatum, which was first identified as a source of this compound in the 1970s. Cyclosporin A Sulfate can be synthesized through various methods, including chemical modifications and fermentation processes that enhance its solubility and bioavailability, making it suitable for pharmaceutical applications.
The synthesis of Cyclosporin A Sulfate can be achieved through both fermentation and chemical synthesis methods:
The fermentation process requires careful monitoring of environmental conditions such as temperature, agitation speed, and nutrient concentrations to optimize yield. Techniques like high-performance liquid chromatography (HPLC) are employed to analyze the concentration of Cyclosporin A during different stages of production .
Cyclosporin A Sulfate retains the core structure of Cyclosporin A, characterized by a cyclic backbone formed by 11 amino acids linked by peptide bonds. The sulfate modification introduces additional functional groups that enhance its solubility and pharmacokinetic properties.
Cyclosporin A Sulfate undergoes various chemical reactions, primarily involving esterification and hydrolysis:
The reaction conditions (temperature, solvent choice) significantly influence the yield and purity of Cyclosporin A Sulfate during synthesis .
Cyclosporin A Sulfate acts primarily by inhibiting T-cell activation through binding to cyclophilin proteins within cells. This interaction prevents the activation of calcineurin, a phosphatase that is crucial for T-cell receptor signaling.
Studies indicate that even minor modifications in the structure can significantly impact its binding affinity and immunosuppressive potency .
Relevant analyses include differential scanning calorimetry and X-ray diffraction studies that confirm its crystalline nature and stability profile .
Cyclosporin A Sulfate has significant applications in:
Cyclosporin A sulfate represents a structurally modified derivative of the foundational immunosuppressant molecule cyclosporin A (CyA), where sulfation introduces distinct physicochemical properties. The parent compound CyA is a cyclic undecapeptide (C₆₂H₁₁₁N₁₁O₁₂) featuring a unique ensemble of 11 amino acids, including the unusual (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) and a single D-alanine residue among predominantly N-methylated amino acids [6] [10]. This complex architecture creates a highly lipophilic core with a molecular weight of 1202.635 g/mol. Sulfation typically targets hydroxyl groups (e.g., the γ-hydroxy moiety of MeLeu⁶ or the Bmt residue), generating Cyclosporin A sulfate with an approximate molecular formula of C₆₂H₁₁₁N₁₁O₁₅S and a molecular weight exceeding 1280 g/mol [3].
Advanced analytical techniques reveal critical structural nuances. Nuclear Magnetic Resonance (NMR) studies demonstrate that CyA exhibits conformational flexibility, particularly in peptide bonds like MeLeu⁹-MeLeu¹⁰, which adopt distinct configurations in chloroform versus sodium dodecyl sulfate (SDS) micellar environments [10]. This flexibility is crucial for biological activity and likely influences sulfation patterns. High-resolution mass spectrometry (LC-ESI-MSⁿ) enables precise mapping of sulfation sites through characteristic fragmentation patterns. For example, the derivative (γ-hydroxy-MeLeu⁶)CyA (AM6) – structurally analogous to sulfated forms – shows diagnostic ions at m/z 1205.8 ([M+H]⁺) and fragmentation patterns distinct from non-modified CyA [3]. These analyses confirm that sulfation alters polarity, solubility, and molecular interactions while preserving the core cyclic scaffold.
Table 1: Structural Characteristics of Cyclosporin A vs. Cyclosporin A Sulfate
Property | Cyclosporin A | Cyclosporin A Sulfate |
---|---|---|
Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | ≈C₆₂H₁₁₁N₁₁O₁₅S |
Molecular Weight | 1202.635 g/mol | >1280 g/mol |
Key Functional Modifications | Bmt, D-Ala, N-methylations | Sulfate ester (+SO₃) |
Characteristic MS Signature | [M+H]⁺ at m/z 1202.6 | [M+H]⁺ at m/z >1280 |
Dominant Conformation (NMR) | β-sheet w/ 3 H-bonds [10] | Charge-dependent folding |
The discovery trajectory of cyclosporin derivatives began with the fortuitous isolation of cyclosporin A from the fungus Tolypocladium inflatum (initially classified as Trichoderma polysporum) in 1971. Soil samples collected in Norway and Wisconsin yielded this metabolite during Sandoz Ltd.'s antibiotic screening program [1] [8]. Early pharmacological characterization by Jean-François Borel and Hartmann Stähelin revealed its unexpected immunosuppressive profile – distinct from narrow-spectrum antifungal activity – marking a paradigm shift in transplantation medicine [4]. The first clinical application in 1983 revolutionized organ transplantation by selectively inhibiting T-cell activation via the calcineurin pathway [6] [8].
Sulfated derivatives emerged from deliberate efforts to modify CyA's physicochemical limitations, particularly its poor water solubility. While CyA itself has over 25 natural analogs (CyB, CyC, etc.), synthetic and biosynthetic modifications explored polar modifications. Research in the 1990s-2000s demonstrated that microbial biotransformation (e.g., using Streptomyces spp.) could introduce hydroxyl groups amenable to sulfation [3]. The identification of AM6 ((γ-hydroxy-MeLeu⁶)CyA) – a human cytochrome P450 metabolite and microbial biotransformation product – provided a template for sulfate ester synthesis [3]. This derivative exemplified how structural tweaks could alter pharmacokinetics without compromising the cyclic peptide core. The development of Cyclosporin A sulfate specifically targeted enhanced formulation stability and biodistribution, leveraging sulfate's hydrophilicity to improve parenteral delivery options.
Table 2: Key Cyclosporin Variants and Derivatives
Compound | Structural Feature | Origin/Significance |
---|---|---|
Cyclosporin A (CyA) | Standard undecapeptide with Bmt | Parent immunosuppressant [6] |
Cyclosporin C (CyC) | Thr² replaces Abu² | Early congener; lower activity [3] |
AM6 | γ-hydroxy-MeLeu⁶ | Human metabolite/biotransformation product [3] |
Cyclosporin A Sulfate | Sulfate ester (e.g., at MeLeu⁶ or Bmt) | Semisynthetic derivative for enhanced solubility |
Cyclosporin A biosynthesis in Tolypocladium inflatum is governed by a non-ribosomal peptide synthetase (NRPS) system encoded by the sim gene cluster. This 45-kb genomic locus harbors 12 core genes, including the giant multidomain enzyme cyclosporin synthetase (SimA) and a polyketide synthase (SimG) essential for constructing the unusual Bmt side chain [2]. The pathway unfolds in four stages: 1) Activation of amino acid substrates by adenylation domains; 2) N-methylation by integrated methyltransferase domains; 3) Peptide bond formation via thiotemplate assembly; and 4) Macrocyclization releasing the mature undecapeptide [7]. Crucially, the D-alanine residue is generated by an alanine racemase (SimB), while Bmt synthesis requires coordinated action of SimG (PKS), SimI (hydroxylase), and SimJ (aminotransferase) [2].
Fermentation conditions profoundly impact yield and analog profiles. Carbon source optimization reveals metabolic trade-offs: fructose enhances early CsA production (334–578 mg/L) but sucrose favors mycelial biomass accumulation [5] [9]. Proteomic studies show fructose upregulates Bmt synthesis enzymes and transporters for excreting cyclosporins, while sucrose boosts proteins involved in cell wall integrity and stress responses [9]. Agro-industrial waste valorization offers cost-effective alternatives; dairy sludge (rich in lactose, proteins, and minerals) supports robust CsA yields (456–578 mg/L) comparable to synthetic media when processed via ethyl acetate extraction and fast protein liquid chromatography (FPLC) [5].
Table 3: Carbon Source Impact on Cyclosporin Biosynthesis
Parameter | Fructose Medium | Sucrose Medium | Dairy Sludge Medium |
---|---|---|---|
CsA Yield (mg/L) | 334–456 (early phase) | Lower early yield | 456–578 |
Biomass Accumulation | Moderate | High | Moderate-High |
Key Proteomic Shifts | ↑Bmt synthesis enzymes | ↑Cell wall/stress proteins | ↑Lipid/organic acid metabolism |
Regulatory Factor | bZIP transcription factor (SimL) [2] | Nutrient sensing pathways | Metal ion activation |
Fungi employ sophisticated self-protection mechanisms against cyclosporins. The biosynthetic cluster encodes a cyclophilin (SimC) that likely sequesters intracellular CsA, and an ABC transporter (SimD) that exports the peptide, collectively conferring autoimmunity [2]. Beyond pharmaceutical applications, ecological studies indicate cyclosporins confer competitive advantages: T. inflatum outcompetes rival fungi in coculture and exhibits enhanced insect pathogenicity through virulence potentiation – suggesting an evolutionary role in niche adaptation [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: